molecular formula C42H59N7O8 B2745184 K-Ras 配体-连接物偶联物 5 CAS No. 2378261-85-7

K-Ras 配体-连接物偶联物 5

货号 B2745184
CAS 编号: 2378261-85-7
分子量: 789.975
InChI 键: YWJHMWJHKMFQGA-DHWXLLNHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

K-Ras ligand-Linker Conjugate 5 is a compound that incorporates a ligand for K-Ras recruiting moiety, and a PROTAC linker, which recruits E3 ligases such as VHL, CRBN, MDM2, and IAP .


Synthesis Analysis

K-Ras ligand-Linker Conjugate 5 can be used in the synthesis of PROTAC K-Ras Degrader-1 (HY-129523), which is a potent PROTAC K-Ras degrader that exhibits ≥70% degradation efficacy in SW1573 cells .


Molecular Structure Analysis

The molecular structure of K-Ras ligand-Linker Conjugate 5 is complex, incorporating a ligand for K-Ras recruiting moiety and a PROTAC linker .


Chemical Reactions Analysis

The chemical reactions involving K-Ras ligand-Linker Conjugate 5 are primarily related to its role in the synthesis of PROTAC K-Ras Degrader-1 .

科学研究应用

致癌性 Ras 信号传导与癌症治疗

Ras 基因产物作为分子开关发挥作用,将受体和非受体酪氨酸激酶激活与下游事件联系起来。Ras 蛋白中的致癌突变存在于约 30% 的所有人类癌症中,会刺激细胞增殖并抑制细胞凋亡。K-ras 突变在肺癌、结直肠癌和胰腺癌中特别常见。Ras 在致癌作用中的重要性使其信号通路成为抗癌治疗的目标。最近的治疗方法专注于通过各种策略抑制 Ras 介导的信号传导,包括阻断 Ras 加工和合成,以及抑制下游 Ras 效应器 (Adjei, 2001)

致癌性 K-Ras 的结构动力学

分子动力学模拟显示,致癌突变型 K-Ras 以多种取向与带负电荷的脂质双层相互作用。这种相互作用涉及 K-Ras 的不同区域,具体取决于其取向,并在其细胞功能中发挥至关重要的作用。连接区段的灵活性对于 K-Ras 重新取向至关重要,影响其结合效应器的能力。这些发现对于理解 K-Ras 致癌活性的结构基础以及开发靶向癌症疗法至关重要 (Prakash 等,2016)

肺癌中的 K-Ras 突变

在 20%-30% 的非小细胞肺癌中发现的 K-ras 基因突变在恶性肿瘤中发挥重要作用。尽管已证明 K-ras 突变作为阴性预后标志物的重要性,但对其临床相关性的研究尚未得出明确的结论。最近的研究强调了 K-ras 作为肺癌生物标志物的潜力,强调了进一步研究的必要性 (Aviel-Ronen 等,2006)

靶向胰腺癌中的 KRAS

RAS 突变在许多癌症中很普遍,其中 KRAS 突变在胰腺导管腺癌 (PDAC) 中尤为常见。KRAS 作为 PDAC 中的驱动因素和治疗靶点的关键作用已被强调,强调了开发抗 RAS 疗法的重要性。尽管直接靶向 RAS 存在挑战,但新的希望是新策略可能有效靶向癌症治疗中的 KRAS 突变 (Waters & Der, 2018)

抑制 KRAS 的新方法

KRAS 抑制剂的开发取得了最新进展,既直接靶向突变型 KRAS,又靶向 KRAS 激活所需的关键步骤,为有效的抗癌策略提供了希望。这些发展强调了在癌症治疗中靶向 KRAS 的潜力,以及在这个领域持续研究的重要性 (Liu、Wang 和 Li,2019)

作用机制

Target of Action

The primary target of the K-Ras Ligand-Linker Conjugate 5 is the K-Ras protein . K-Ras is a GTPase, and it plays a crucial role in regulating cell division. Mutations in K-Ras can lead to its constitutive activation, contributing to the uncontrolled cell proliferation seen in many cancers .

Mode of Action

K-Ras Ligand-Linker Conjugate 5 incorporates a ligand for the K-Ras protein and a PROTAC (Proteolysis-Targeting Chimera) linker . This linker recruits E3 ubiquitin ligases, such as VHL, CRBN, MDM2, and IAP . The recruitment of these E3 ligases leads to the ubiquitination and subsequent degradation of the K-Ras protein .

Biochemical Pathways

The action of K-Ras Ligand-Linker Conjugate 5 affects the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting E3 ligases to the K-Ras protein, the conjugate promotes the ubiquitination of K-Ras. Ubiquitinated K-Ras is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of K-Ras .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability

Result of Action

The result of the action of K-Ras Ligand-Linker Conjugate 5 is the degradation of the K-Ras protein . This degradation can lead to a decrease in cell proliferation, particularly in cells where K-Ras is constitutively active due to mutations . In SW1573 cells, the use of K-Ras Ligand-Linker Conjugate 5 led to a degradation efficacy of K-Ras of ≥70% .

未来方向

The future directions for K-Ras ligand-Linker Conjugate 5 could involve further exploration of its potential in the synthesis of PROTAC K-Ras Degrader-1 and other similar compounds .

属性

IUPAC Name

tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H59N7O8/c1-42(2,3)57-41(51)49-17-16-48(27-32(49)12-14-43)39-36-13-15-47(38-11-7-9-31-8-5-6-10-35(31)38)29-37(36)44-40(45-39)56-30-33-26-34(28-46(33)4)55-25-24-54-23-22-53-21-20-52-19-18-50/h5-11,32-34,50H,12-13,15-30H2,1-4H3/t32-,33-,34+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJHMWJHKMFQGA-DHWXLLNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OCC6CC(CN6C)OCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OC[C@@H]6C[C@H](CN6C)OCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H59N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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